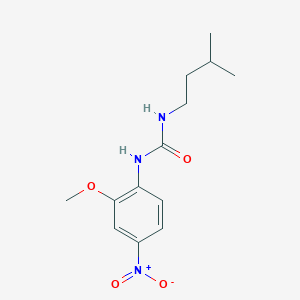

N-(2-methoxy-4-nitrophenyl)-N'-(3-methylbutyl)urea

Overview

Description

Synthesis Analysis

The synthesis of urea derivatives often involves strategies that allow for the introduction of various functional groups, providing a wide range of chemical reactivities. A common method for synthesizing ureas is through the reaction of amines with isocyanates. One notable method demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, offering a racemization-free pathway and environmental benefits due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is typically characterized by the presence of a urea functional group (-NH-CO-NH-), which significantly influences the compound's chemical properties. For instance, the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea revealed that all non-H atoms in the molecule are essentially coplanar, indicating the potential for strong intermolecular interactions, such as hydrogen bonding, that can influence the compound's solid-state properties (Lough et al., 2010).

Chemical Reactions and Properties

Urea derivatives engage in a variety of chemical reactions, often mediated by their functional groups. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcased the compound's reactivity towards electrophiles, highlighting the versatility of urea derivatives in organic synthesis (Smith et al., 2013).

Scientific Research Applications

Urea Biosensors

Urea (carbamide) is an organic compound widely found in nature and the human body as an end product of nitrogen metabolism. Excessive concentration of urea in the human body is linked to various critical diseases such as indigestion, ulcers, and renal failure, making its detection crucial. In scientific research, urea biosensors have been developed to detect and quantify urea concentration across various fields, including fishery, dairy, and agriculture. These biosensors utilize the enzyme urease (Urs) as a bioreceptor element, with recent advances incorporating different nanoparticles and conducting polymers for enzyme immobilization. This technology presents a significant application of N-(2-methoxy-4-nitrophenyl)-N'-(3-methylbutyl)urea in detecting urea levels, offering comprehensive information about sensing parameters and potential improvements in biosensor research (Botewad et al., 2021).

Therapeutic Applications

The therapeutic effects of 4-phenylbutyric acid, a compound related to N-(2-methoxy-4-nitrophenyl)-N'-(3-methylbutyl)urea, have been explored in maintaining proteostasis. Proteostasis involves the maintenance of cellular protein balance, critical for preventing diseases caused by protein misfolding. 4-phenylbutyric acid functions as a chemical chaperone, preventing misfolded protein aggregation and alleviating stress on the endoplasmic reticulum, a cellular structure responsible for protein folding. This review highlights the potential therapeutic applications of urea derivatives in treating various pathologies by enhancing protein folding and reducing the activation of pro-apoptotic pathways, emphasizing the importance of urea derivatives in medical research (Kolb et al., 2015).

Agricultural Applications

In agriculture, urease and nitrification inhibitors like N-(2-methoxy-4-nitrophenyl)-N'-(3-methylbutyl)urea have been reviewed for their potential to improve nitrogen use efficiency and reduce environmental pollution. Urea is a widely used commercial fertilizer, but its effectiveness is often diminished by losses through ammonia volatilization and greenhouse gas emissions. The use of urease inhibitors, such as N-(2-methoxy-4-nitrophenyl)-N'-(3-methylbutyl)urea, can significantly reduce ammonia loss from urea-based fertilizers. This research presents a comprehensive overview of inhibitor technologies and their safety, offering insights into reducing environmental impact while achieving the EU's greenhouse gas reduction targets (Ray et al., 2020).

properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-3-(3-methylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-9(2)6-7-14-13(17)15-11-5-4-10(16(18)19)8-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVJWQYKAFAIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-4-nitrophenyl)-3-(3-methylbutyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)

![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4580494.png)

![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)

![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)